molecular formula C31H43N13O25P4 B12415923 m7GpppCmpG

m7GpppCmpG

Cat. No.: B12415923
M. Wt: 1121.6 g/mol
InChI Key: GYMXHCGBIYDECO-LFTIVBHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an oligonucleotide used as a chemical tool for the synthesis of RNA featuring either cap 0 or cap 1 structures . This compound plays a crucial role in the study of RNA biology and the development of RNA-based therapeutics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m7GpppCmpG involves the chemical coupling of nucleoside phosphoramidites. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

m7GpppCmpG primarily undergoes:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m7GpppCmpG is widely used in scientific research, particularly in the fields of:

Mechanism of Action

m7GpppCmpG functions by mimicking the natural cap structures found at the 5′ end of eukaryotic mRNA. It interacts with cap-binding proteins and enzymes involved in RNA processing and translation. The compound’s methylation status can modulate its binding affinity and specificity, influencing protein expression and RNA stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m7GpppCmpG is unique due to its specific structure, which includes a 2′-O-methylcytidine residue. This modification enhances its stability and binding properties, making it a valuable tool for studying RNA biology and developing RNA-based therapeutics .

Properties

Molecular Formula

C31H43N13O25P4

Molecular Weight

1121.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C31H43N13O25P4/c1-41-9-44(23-15(41)25(50)40-30(34)38-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)42-4-3-13(32)36-31(42)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)43-8-35-14-22(43)37-29(33)39-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H11-,32,33,34,36,37,38,39,40,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1

InChI Key

GYMXHCGBIYDECO-LFTIVBHHSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O

Origin of Product

United States

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